molecular formula C10H4BrFN2 B13194767 6-Bromo-5-fluoroisoquinoline-1-carbonitrile

6-Bromo-5-fluoroisoquinoline-1-carbonitrile

Cat. No.: B13194767
M. Wt: 251.05 g/mol
InChI Key: YJALSWHOBXPQTA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

6-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.

    Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Properties

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

6-bromo-5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H

InChI Key

YJALSWHOBXPQTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Br

Origin of Product

United States

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